molecular formula C14H12BrNO B1270390 n-Benzyl-4-bromobenzamide CAS No. 80311-89-3

n-Benzyl-4-bromobenzamide

Cat. No.: B1270390
CAS No.: 80311-89-3
M. Wt: 290.15 g/mol
InChI Key: RLXPLHLLCIBNAN-UHFFFAOYSA-N
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Description

n-Benzyl-4-bromobenzamide: is an organic compound with the molecular formula C₁₄H₁₂BrNO. It is a benzamide derivative where a benzyl group is attached to the nitrogen atom and a bromine atom is attached to the para position of the benzene ring.

Biochemical Analysis

Biochemical Properties

n-Benzyl-4-bromobenzamide plays a significant role in various biochemical reactions. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been found to inhibit the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide-induced human gingival fibroblasts . These interactions suggest that this compound may have anti-inflammatory properties, making it a potential candidate for therapeutic applications.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In human gingival fibroblasts, it has been observed to inhibit the production of IL-6 and PGE2, which are key mediators of inflammation . This inhibition suggests that this compound may modulate cell signaling pathways involved in inflammatory responses. Additionally, this compound has been shown to maintain cell viability at concentrations below 10 μg/ml, indicating its potential for safe use in cellular studies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. For example, this compound binds to enzymes involved in the production of IL-6 and PGE2, inhibiting their activity and reducing the levels of these inflammatory mediators . This inhibition may occur through direct binding to the active sites of these enzymes or through allosteric modulation, altering their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its inhibitory effects on IL-6 and PGE2 production are sustained for at least 24 hours after treatment The stability and degradation of this compound in laboratory conditions are crucial factors that influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit inflammatory responses without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions. Determining the optimal dosage range for therapeutic applications is essential to maximize its benefits while minimizing potential risks.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Benzyl-4-bromobenzamide can be synthesized through the direct condensation of 4-bromobenzoic acid and benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: n-Benzyl-4-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anti-Inflammatory Properties

Mechanism of Action
Research has demonstrated that NBBA exhibits significant anti-inflammatory effects, particularly in the context of periodontal disease. A study conducted on human gingival fibroblasts (HGFs) revealed that NBBA effectively inhibited the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2), two critical mediators of inflammation. Specifically, NBBA reduced IL-6 production by approximately 35.6% and PGE2 production by 75.6% when cells were stimulated with lipopolysaccharide (LPS) . This suggests that NBBA could serve as a promising candidate for treating chronic inflammatory conditions.

Statistical Analysis
The statistical significance of these findings was confirmed using ANOVA tests, with p-values indicating strong evidence for NBBA's inhibitory effects compared to controls . The study also reported that NBBA did not adversely affect cell viability at concentrations below 10 µg/ml, indicating its potential safety for therapeutic use.

Synthesis and Characterization

Synthesis Methodology
The synthesis of this compound involves a reaction between 4-bromobenzoic acid and benzylamine, utilizing dicyclohexylcarbodiimide as a coupling agent in a dichloromethane solvent system. The reaction conditions were optimized to yield a high-purity product suitable for biological testing .

Characterization Techniques
Characterization of synthesized NBBA was performed using various spectroscopic methods, including NMR and mass spectrometry, confirming the structure and purity of the compound .

Broader Biological Activities

Potential Beyond Inflammation
In addition to its anti-inflammatory properties, NBBA and related benzamide derivatives have been explored for other biological activities. For instance, benzamide compounds are known to exhibit anticancer properties and have been investigated for their ability to inhibit osteoclastogenesis in experimental arthritis models . This broad spectrum of activity underscores the versatility of benzamide derivatives in drug development.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Anti-InflammationInhibition of IL-6 by 35.6% and PGE2 by 75.6% in LPS-induced HGFs
Clinical ApplicationsExploration of NBBA as a potential therapeutic agent in inflammatory diseases
Pharmacological ActivitiesOverview of nitrogen-containing compounds with diverse therapeutic applications

Comparison with Similar Compounds

Uniqueness: n-Benzyl-4-bromobenzamide is unique due to the presence of both the benzyl and bromine groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

n-Benzyl-4-bromobenzamide is an organic compound notable for its diverse biological activities, particularly in the context of anti-inflammatory and potential therapeutic applications. This article explores its biological mechanisms, relevant studies, and potential implications in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C14H12BrNOC_{14}H_{12}BrNO and a molecular weight of approximately 311.16 g/mol. Its structure features a benzyl group attached to a 4-bromobenzamide moiety, which contributes to its chemical reactivity and biological properties. The presence of the bromine atom at the para position enhances its interaction with various biological targets.

Target Interactions

Benzamide derivatives, including this compound, interact with various biological targets, such as enzymes and receptors. This compound has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts stimulated with lipopolysaccharides (LPS) .

Biochemical Pathways

The inhibition of IL-6 and PGE2 suggests that this compound may modulate key signaling pathways involved in inflammation, including the MAPK and NF-κB pathways. These pathways are critical for cellular responses to stress and inflammation, indicating that this compound could be beneficial in managing inflammatory diseases .

In Vitro Studies

  • Anti-inflammatory Activity : Research indicates that this compound significantly reduces IL-6 and PGE2 levels in LPS-induced human gingival fibroblasts. The compound demonstrated a suppression rate similar to that of established anti-inflammatory agents like prednisolone .
  • CETP Inhibition : A study on substituted benzyl benzamides highlighted that certain derivatives exhibited potent inhibition of cholesteryl ester transfer protein (CETP), which is linked to cardiovascular health. While specific data on this compound's CETP activity is limited, it suggests a broader potential for cardiovascular applications .
  • Cellular Effects : The compound has been observed to induce apoptosis in various cell lines, potentially serving as a chemotherapeutic agent due to its ability to inhibit NF-κB activation through preventing IκBβ degradation .

Case Studies and Experimental Data

Study Findings Reference
LPS-induced Human Gingival FibroblastsInhibition of IL-6 and PGE2 production; anti-inflammatory effects noted
CETP Inhibition StudyPotential cardiovascular benefits; specific activity not detailed for this compound
Apoptosis InductionInduces apoptosis; inhibits NF-κB activation

Properties

IUPAC Name

N-benzyl-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXPLHLLCIBNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354758
Record name n-benzyl-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80311-89-3
Record name n-benzyl-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.